molecular formula C12H17N B3161217 1-Naphthaleneethanamine, 1,2,3,4-tetrahydro- CAS No. 86945-24-6

1-Naphthaleneethanamine, 1,2,3,4-tetrahydro-

Cat. No. B3161217
CAS RN: 86945-24-6
M. Wt: 175.27 g/mol
InChI Key: MDZDZKKIXUPBSY-UHFFFAOYSA-N
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Description

1-Naphthaleneethanamine, 1,2,3,4-tetrahydro-, also known as 1,2,3,4-tetrahydro-1-naphthylamine, is a chemical compound with the molecular formula C10H13N . It has a molecular weight of 147.2169 .


Synthesis Analysis

While specific synthesis methods for 1-Naphthaleneethanamine, 1,2,3,4-tetrahydro- were not found, it’s worth noting that ®-1,2,3,4-Tetrahydro-1-naphthylamine has been used as an efficient reagent for iodocyclization of 4-aryl-4-pentenoic acids . It has also been used in the preparation of new chiral phosphine-aminophosphine ligands .


Molecular Structure Analysis

The molecular structure of 1-Naphthaleneethanamine, 1,2,3,4-tetrahydro- can be represented by the IUPAC Standard InChI: InChI=1S/C10H13N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7,11H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Naphthaleneethanamine, 1,2,3,4-tetrahydro- include a boiling point of 272.6±9.0 °C at 760 mmHg, a flash point of 123.7±6.3 °C, and a density of 1.0±0.1 g/cm3 . It has a molar refractivity of 51.3±0.3 cm3, and a molar volume of 161.0±3.0 cm3 .

properties

IUPAC Name

2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-2,4,7,11H,3,5-6,8-9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZDZKKIXUPBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901266999
Record name 1,2,3,4-Tetrahydro-1-naphthaleneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901266999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthaleneethanamine, 1,2,3,4-tetrahydro-

CAS RN

86945-24-6
Record name 1,2,3,4-Tetrahydro-1-naphthaleneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86945-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-1-naphthaleneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901266999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Naphthaleneethanamine, 1,2,3,4-tetrahydro-
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